4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
Description
This compound belongs to the 1,2,4-triazin-5-one class, characterized by a triazinone core substituted with amino, methyl, and a (2E)-3-phenylprop-2-en-1-ylsulfanyl group. Triazinones are widely studied for herbicidal, antimicrobial, and coordination chemistry applications due to their biochemical reactivity and structural versatility .
Properties
IUPAC Name |
4-amino-6-methyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-10-12(18)17(14)13(16-15-10)19-9-5-8-11-6-3-2-4-7-11/h2-8H,9,14H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTZPYRJRZJTSV-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N(C1=O)N)SC/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine with (2E)-3-phenylprop-2-en-1-yl bromide in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the triazine ring or the phenylprop-2-en-1-ylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenylprop-2-en-1-ylsulfanyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazine derivatives, reduced phenylprop-2-en-1-ylsulfanyl derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound belonging to the triazine family. It is characterized by a unique structure featuring an amino group, a methyl group, and a phenylprop-2-en-1-ylsulfanyl group attached to a dihydro-1,2,4-triazin-5-one core.
Overview
- Basic Information The compound has the CAS number 557084-02-3.
- Structure It includes a dihydro-1,2,4-triazin-5-one core with specific functional groups attached.
Mechanism of Action
- Target of Action The primary targets of this compound are currently unknown.
- Mode of Action Many triazine compounds interact with targets by forming covalent bonds, which disrupts normal cellular functions.
- Biochemical Pathways Triazine compounds are often involved in protein synthesis, cell division, and signal transduction.
- Pharmacokinetics Many triazine compounds have good bioavailability because of their lipophilic nature.
- Result of Action Triazine compounds often inhibit certain enzymes or disrupt cellular processes, leading to cell death.
- Action Environment Environmental factors can significantly influence the action, efficacy, and stability of this compound.
Methods of Preparation
- Synthetic Routes The synthesis typically involves reacting 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine with (2E)-3-phenylprop-2-en-1-yl bromide in the presence of a base such as sodium ethoxide. The reaction is performed in an organic solvent like ethanol, and the mixture is refluxed for several hours to ensure complete conversion.
- Industrial Production Industrial production may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.
Biological Activity
Mechanism of Action
The mechanism of action of 4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: The compound interferes with key signaling pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Key Structural Features and Modifications
| Compound Name | Substituents (Position) | Key Functional Groups | Applications |
|---|---|---|---|
| Target Compound | 6-Methyl, 3-(cinnamylsulfanyl) | Cinnamyl thioether, amino | Potential herbicide, metal complexes |
| Metribuzin (CAS 21087-63-8) | 6-tert-Butyl, 3-methylthio | Methylthio, amino | Herbicide (photosynthesis inhibitor) |
| Metamitron (CAS 41394-05-2) | 6-Phenyl, 3-methyl | Phenyl, methyl, amino | Herbicide (Goltix) |
| AMTTO (4-amino-6-methyl-3-thioxo-triazin-5-one) | 6-Methyl, 3-thiol | Thiol, amino | Palladium complexation |
| CAS 33509-43-2 | 6-tert-Butyl, 3-thiol | Thiol, amino | Research chemical |
Structural Insights :
Biological Activity
4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound belonging to the triazine family. Its unique structure includes an amino group, a methyl group, and a phenylprop-2-en-1-ylsulfanyl group attached to a dihydro-1,2,4-triazin-5-one core. This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
The synthesis of this compound typically involves the reaction of 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine with (2E)-3-phenylprop-2-en-1-yl bromide in the presence of a base like sodium ethoxide. The reaction is performed in an organic solvent such as ethanol under reflux conditions to ensure complete conversion.
Antimicrobial and Antifungal Properties
Research indicates that compounds in the triazine family possess notable antimicrobial and antifungal activities. For instance, studies have shown that similar triazine derivatives exhibit inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro and in vivo studies. In vitro assays demonstrate that this compound can significantly reduce cell viability in cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). For example, cytotoxicity assays indicated a considerable reduction in cell viability at concentrations as low as 20 μg/mL .
In vivo studies using murine models have shown promising results; treatment with this compound resulted in significant tumor inhibition rates compared to control groups. The antitumor efficacy was attributed to its ability to induce apoptosis in cancer cells and inhibit mitotic activity .
Case Studies
Several case studies highlight the biological activity of this compound:
- In Vitro Studies : A study assessed the cytotoxic effects of 4-amino derivatives on HeLa cells using the MTT assay. Results indicated that at a concentration of 20 μg/mL, there was a 75.91% reduction in cell viability after treatment .
- In Vivo Studies : In a murine model of sarcoma 180 tumor, the compound demonstrated tumor inhibition rates of up to 66.47% when administered encapsulated in liposomes compared to free forms and standard chemotherapy agents like 5-fluorouracil .
Comparative Analysis
To further understand the biological activity of 4-amino-6-methyl compounds, it is beneficial to compare them with other similar triazine derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-amino-3-mercarpto-6-methyl-5-oxo | Structure | Antimicrobial and anticancer |
| 4-amino-pyrimidine | Structure | Antineoplastic when encapsulated |
| Mannich bases | Structure | Anticancer and antibacterial activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
